molecular formula C11H19NO6 B1521764 Boc-alpha-methyl-DL-glutamic acid CAS No. 189149-03-9

Boc-alpha-methyl-DL-glutamic acid

Cat. No.: B1521764
CAS No.: 189149-03-9
M. Wt: 261.27 g/mol
InChI Key: CSNNEGCYWCLURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-DL-glutamic acid, also known as Boc-Glu-O-Me, is a synthetic peptide designed for laboratory experiments . It is derived from the amino acid glutamic acid (Glu) and comprises two distinct components: a boronic acid (Boc) group and an amide (Me) group .


Synthesis Analysis

The synthesis of Boc-L-glutamic acid dimethyl ester involves reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

This compound has a molecular formula of C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .


Chemical Reactions Analysis

The boronic acid group of Boc-L-glutamic acid α-methyl ester exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid . This covalent bond is subsequently stabilized by the amide group present in Boc-L-glutamic acid α-methyl ester .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 261.27 g/mol . It appears as a white to off-white crystalline powder . The optical rotation is [a]D20 = -32.5 ± 2.5º (C=1 in 1N HCl) .

Scientific Research Applications

Conformational Studies and Pharmacological Evaluation Boc-alpha-methyl-DL-glutamic acid analogues have been designed and synthesized to study their conformational restrictions and pharmacological properties. For instance, 2-azanorbornane-3-exo,5-endo-dicarboxylic acid was synthesized as a mimic of the folded Glu conformation but showed no affinity in binding studies on native AMPA or kainic acid receptors, nor on the cloned iGluR5,6 subtypes (Bunch et al., 2003).

Metabolic and Enzymatic Studies Artifacts in the radiochemical assay of brain mitochondrial glutamate decarboxylase were identified due to impurities in commercial DL-[1-14C] glutamic acid, affecting the apparent stimulation of the enzyme by certain inhibitors (Miller & Martin, 1973).

Synthesis of Chiral Peptidic Nucleic Acids (PNAs) N-Boc-Glutamic acid α-benzyl ester is transformed into various derivatives and undergoes nucleophilic substitution with nucleobases, producing optically active compounds like N-Boc-4-adeninbutyrine, N-Boc-4-thyminbutyrine, and others, serving as building blocks for the synthesis of chiral PNAs (Lenzi, Reginato, & Taddai, 1995).

Biosensor Development this compound derivatives are used in the development of biosensors. For instance, a glutamate biosensor based on a glassy carbon electrode modified with Nafion and methyl viologen was described for its sensitivity and selectivity in detecting glutamate in biological media without the need for prior separation of the analyte (Maalouf et al., 2007).

Study of Post-translational Modifications Identification and prediction of 4-carboxyglutamate sites, an important glutamic acid modification, are crucial in understanding its role in various physiological processes and diseases. Machine learning models have been developed for this purpose with high prediction accuracy (Shah & Khan, 2020).

Inhibitory Activity Studies this compound derivatives are studied for their inhibitory activities. For example, the inhibitory activity of cyclic glutamyl derivatives on vitamin K-dependent carboxylation was analyzed in rat liver microsomes, providing insights into the preferred bioactive conformations of synthetic glutamyl substrates at the active site of the carboxylase (Larue et al., 1997).

Safety and Hazards

Boc-alpha-methyl-DL-glutamic acid should be handled with adequate ventilation and personal protective equipment to avoid dust formation . It should not be released into the environment . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

Future Directions

Boc-alpha-methyl-DL-glutamic acid serves as a significant tool for scientists, enabling the exploration of protein structure and function, as well as other biomolecules . It facilitates investigations into the interactions between proteins and small molecules, providing insights into the effects of small molecules on protein activity . Therefore, it is expected to have a wide range of applications in future biochemical research.

Biochemical Analysis

Biochemical Properties

Boc-alpha-methyl-DL-glutamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. This binding can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects have also been observed, where the effects of this compound become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in amino acid metabolism, leading to the production of various metabolites. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation and activity within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound is crucial for its role in cellular function and biochemical reactions .

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNNEGCYWCLURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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